molecular formula C11H14N4O5 B032420 1-Methylinosine CAS No. 2140-73-0

1-Methylinosine

货号 B032420
CAS 编号: 2140-73-0
分子量: 282.25 g/mol
InChI 键: WJNGQIYEQLPJMN-IOSLPCCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

1-Methylinosine synthesis involves specific enzymatic modifications of RNA molecules post-transcription. These modifications are catalyzed by enzymes such as tRNA methyltransferases, which add a methyl group to the inosine nucleoside, transforming it into 1-methylinosine. This process is crucial for the proper folding and function of tRNA molecules.

Molecular Structure Analysis

The molecular structure of 1-methylinosine is characterized by the addition of a methyl group at the N1 position of the inosine base. This modification alters the chemical properties and conformational stability of the tRNA, affecting its interaction with other molecules during protein synthesis.

Chemical Reactions and Properties

1-Methylinosine participates in various chemical reactions intrinsic to RNA metabolism and function. Its modified structure influences the tRNA's interaction with aminoacyl-tRNA synthetases and ribosomes, thereby affecting the accuracy and efficiency of protein synthesis.

Physical Properties Analysis

The physical properties of 1-methylinosine, such as its melting temperature and spectral characteristics, differ from those of unmodified inosine. These properties can be studied through techniques like Raman spectroscopy, providing insights into the conformational dynamics of tRNAs containing this modification.

Chemical Properties Analysis

The chemical properties of 1-methylinosine, including its reactivity and interaction with metal ions, play a significant role in tRNA function. Studies have shown that modified nucleosides like 1-methylinosine can influence the tRNA's overall stability and its interactions with other biomolecules.

科学研究应用

Application in Cancer Detection

  • Scientific Field : Oncology, specifically Breast Cancer Detection .
  • Summary of the Application : 1-Methylinosine (m1I) is used in the detection of breast cancer by analyzing its presence in urine samples from patients .
  • Methods of Application : The method involves the use of magnetic dispersive solid-phase micro-extraction (MDSPME) combined with high-performance liquid chromatography. The structure and morphology of magnetic nanoparticles, Fe3O4@GO, were investigated by FT-IR, XRD, TEM, and TGA. m1I in urine samples were enriched by the solid phase micro-extraction technology of Fe3O4@GO .
  • Results or Outcomes : The method was found to be simple, sensitive, and reliable for the detection and purification with good detection limit, and it was suitable for the detection of m1I in urine samples. The analysis of modified nucleosides is of great value for the early diagnosis of patients with breast cancer .

Application in Haloferax volcanii tRNA Modification

  • Scientific Field : Molecular Biology, specifically tRNA Modification .
  • Summary of the Application : 1-Methylinosine is involved in the modification of tRNA in the extreme halophile Haloferax volcanii .
  • Methods of Application : The modification of A-57 into m1I in H.volcanii tRNA occurs via a two-step enzymatic process. The first step corresponds to the formation of m1A-57 catalyzed by a S-adenosylmethionine-dependent tRNA methyltransferase, followed by the deamination of the 6-amino group of the adenine moiety by a 1-methyladenosine-57 deaminase .
  • Results or Outcomes : This enzymatic pathway differs from that leading to the formation of m1I-37 in the anticodon loop of eukaryotic tRNA Ala. Thus, enzymatic strategies for catalyzing the formation of 1-methylinosine in tRNAs differ in organisms from distinct evolutionary kingdoms .

Application in Arabidopsis thaliana Growth

  • Scientific Field : Plant Biology, specifically Arabidopsis thaliana Growth .
  • Summary of the Application : 1-Methylinosine is involved in the modification of tRNAs in Arabidopsis thaliana, which is important for vegetative and reproductive growth .
  • Methods of Application : AtTRM5a (At3g56120) is a Trm5 ortholog in Arabidopsis thaliana. AtTrm5a is localized to the nucleus and its function for m1G and m1I methylation was confirmed by mutant analysis, yeast complementation, m1G nucleoside level on single tRNA, and tRNA in vitro methylation .
  • Results or Outcomes : Arabidopsis attrm5a mutants were dwarfed and had short filaments, which led to reduced seed setting. Proteomics data indicated differences in the abundance of proteins involved in photosynthesis, ribosome biogenesis, oxidative phosphorylation and calcium signalling. Levels of phytohormone auxin and jasmonate were reduced in attrm5a mutant, as well as expression levels of genes involved in flowering, shoot apex cell fate determination, and hormone synthesis and signalling .

属性

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGQIYEQLPJMN-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175670
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methylinosine

CAS RN

2140-73-0
Record name 1-Methylinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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